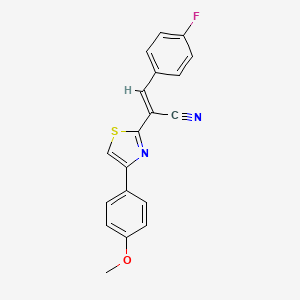
3-(4-Fluoro-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon in the aromatic ring .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be studied using various techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques like melting point determination, boiling point determination, solubility tests, and spectroscopic analyses .Scientific Research Applications
Synthesis and Applications in Chemistry
Synthesis of Fluorinated Heterocyclic Compounds : Utilizing fluorine-bearing compounds like 3-(4-Fluoro-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile aids in the efficient synthesis of pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This illustrates the compound's versatility in creating a range of fluorinated heterocyclic structures (Shi, Wang, & Schlosser, 1996).
Role in Fungicidal Activity : The synthesis of thiazolylacrylonitriles, which includes variants of the this compound, demonstrates fungicidal activity, particularly against Colletotrichum gossypii (Shen De-long, 2010).
Optoelectronic Applications : Certain derivatives, such as those involving this compound, are studied for optoelectronic applications like protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Biomedical Research and Therapeutics
Anticancer Activity : Derivatives of this compound are explored for their potential in anticancer therapies. For instance, certain thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives incorporating this structure have shown promising results against various human cancer cell lines (Chandrakantha et al., 2014).
Spasmolytic Activities : Some acrylonitrile derivatives, including the discussed compound, have been synthesized and screened for potential spasmolytic activity, showing potent effects in in vitro and in vivo studies (Naruto et al., 1982).
Materials Science
Corrosion Inhibition : Certain derivatives of this compound act as effective corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Verma, Quraishi, & Singh, 2016).
Photoinduced Birefringence and Surface Relief Grating : Research into polymers derived from such compounds reveals their potential in photoinduced birefringence and surface relief grating, essential for applications in photonic or optoelectronic devices (Cao et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-23-17-8-4-14(5-9-17)18-12-24-19(22-18)15(11-21)10-13-2-6-16(20)7-3-13/h2-10,12H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIHJSRCGKWGM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)

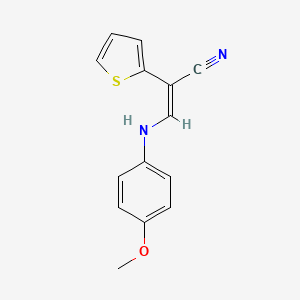
![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)

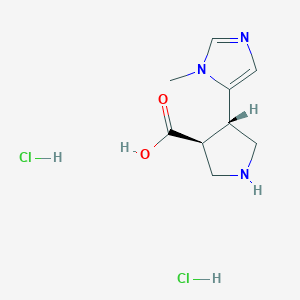
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)

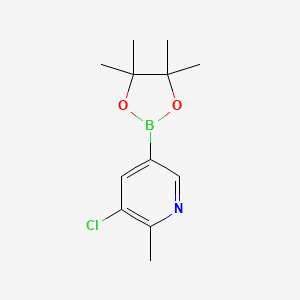
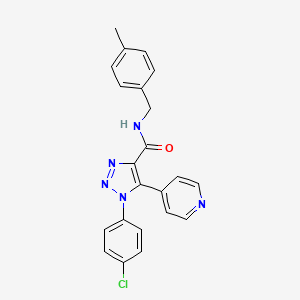
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)
![4-(Dimethylsulfamoyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2477105.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)
![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)